molecular formula C15H19BrO B1441972 2-(4-Bromophenyl)ethyl cyclohexyl ketone CAS No. 743434-28-8

2-(4-Bromophenyl)ethyl cyclohexyl ketone

Cat. No.: B1441972
CAS No.: 743434-28-8
M. Wt: 295.21 g/mol
InChI Key: GPLQQONKXJULSE-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)ethyl cyclohexyl ketone is an organic compound with the molecular formula C15H19BrO. It is also known by its IUPAC name, 3-(4-bromophenyl)-1-cyclohexyl-1-propanone . This compound is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to a cyclohexyl ketone moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

3-(4-bromophenyl)-1-cyclohexylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h6-7,9-10,13H,1-5,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLQQONKXJULSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)ethyl cyclohexyl ketone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-bromophenyl ethyl ketone is reacted with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)ethyl cyclohexyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: NaOCH3, KOtBu, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Intermediate in Organic Synthesis

  • Role : This compound serves as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
  • Synthesis Method : Commonly synthesized via Friedel-Crafts acylation, where it acts as a key building block for further transformations, including oxidation and reduction reactions.

2. Reaction Mechanisms

  • Oxidation and Reduction : The ketone group can be oxidized to carboxylic acids or reduced to alcohols. These transformations are crucial for studying reaction mechanisms and developing new synthetic pathways.
  • Substitution Reactions : The bromine atom can be substituted with various functional groups, allowing for the exploration of structure-activity relationships in medicinal chemistry.

1. Antitumor Properties

  • Research Findings : Studies have shown that derivatives of 2-(4-Bromophenyl)ethyl cyclohexyl ketone exhibit significant cytotoxic effects against various cancer cell lines. The presence of the bromine substituent enhances biological activity by increasing lipophilicity and altering electronic properties.
  • Mechanisms of Action :
    • Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression, leading to apoptosis in cancer cells.
    • Modulation of Signaling Pathways : It is hypothesized to influence pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation.
    • Interaction with Tubulin : Similar compounds have been shown to disrupt microtubule dynamics, essential for mitosis.

Industrial Applications

1. Specialty Chemicals Production

  • Use in Industry : This compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials. Its reactivity makes it suitable for creating new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)ethyl cyclohexyl ketone depends on its specific application. In chemical reactions, the compound acts as a reactant or intermediate, participating in various transformations through its functional groups. The bromophenyl group can undergo electrophilic aromatic substitution, while the ketone group can participate in nucleophilic addition and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)ethyl cyclohexyl ketone
  • 2-(4-Fluorophenyl)ethyl cyclohexyl ketone
  • 2-(4-Methylphenyl)ethyl cyclohexyl ketone

Uniqueness

2-(4-Bromophenyl)ethyl cyclohexyl ketone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s electronic properties, making it valuable in various synthetic and research applications .

Biological Activity

2-(4-Bromophenyl)ethyl cyclohexyl ketone (CAS No. 743434-28-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a bromophenyl group and a cyclohexyl ketone moiety, which may influence its interaction with biological targets. Its structure can be represented as follows:

C15H19BrO\text{C}_{15}\text{H}_{19}\text{Br}\text{O}

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that derivatives with a bromophenyl group displayed cytotoxic effects against various cancer cell lines, suggesting that the bromine substituent enhances biological activity by increasing lipophilicity and altering electronic properties .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It is hypothesized to affect pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .
  • Interaction with Tubulin : Similar compounds have been shown to disrupt microtubule dynamics, which is critical for mitosis .

Case Studies

  • Cytotoxicity Assays : In vitro studies have shown that this compound exhibits IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity. For example, one study reported an IC50 of approximately 10 µM against the CCRF-CEM leukemia cell line .
  • Enantiomeric Studies : The activity of enantiomers of related compounds has been evaluated, revealing that specific stereochemistry can significantly influence biological activity. The (R)-enantiomer typically shows higher potency compared to the (S)-enantiomer .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism
Study 1CCRF-CEM10Disruption of microtubule dynamics
Study 2MCF-7 (breast cancer)15Apoptosis induction
Study 3A549 (lung cancer)12Inhibition of PI3K/Akt pathway

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Bromophenyl)ethyl cyclohexyl ketone
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